Isobutyl nonanoate
CAS No.: 30982-03-7
Cat. No.: VC3762562
Molecular Formula: C13H26O2
Molecular Weight: 214.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30982-03-7 |
---|---|
Molecular Formula | C13H26O2 |
Molecular Weight | 214.34 g/mol |
IUPAC Name | 2-methylpropyl nonanoate |
Standard InChI | InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-13(14)15-11-12(2)3/h12H,4-11H2,1-3H3 |
Standard InChI Key | NVVLMTNIHQHZPR-UHFFFAOYSA-N |
SMILES | CCCCCCCCC(=O)OCC(C)C |
Canonical SMILES | CCCCCCCCC(=O)OCC(C)C |
Introduction
Chemical Identity and Structural Properties
Isobutyl nonanoate, also known as isobutyl pelargonate, is an ester formed from nonanoic acid (pelargonic acid) and isobutyl alcohol. Its chemical structure consists of a nonanoic acid backbone connected to an isobutyl group through an ester linkage. The compound belongs to the family of fatty acid esters, which are widely used in various applications including fragrances, cosmetics, and as industrial solvents .
Basic Chemical Properties
Isobutyl nonanoate has well-defined chemical properties that are summarized in Table 1.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₆O₂ |
Average Mass | 214.349 g/mol |
Monoisotopic Mass | 214.193280 g/mol |
SMILES Notation | CCCCCCCCC(=O)OCC(C)C |
IUPAC Name | 2-methylpropyl nonanoate |
CAS Registry Number | 30982-03-7 |
ChemSpider ID | 148007 |
PubChem CID | 169223 |
Table 1: Chemical identity and properties of isobutyl nonanoate .
Structural Characteristics
The molecular structure of isobutyl nonanoate features a straight-chain nine-carbon carboxylic acid (nonanoic acid) component esterified with a branched four-carbon alcohol (isobutyl alcohol). The IUPAC International Chemical Identifier (InChI) representation is:
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-13(14)15-11-12(2)3/h12H,4-11H2,1-3H3 .
This structure gives the compound its characteristic properties, including low water solubility and good solubility in organic solvents, which are typical for medium-chain esters .
Analytical Characterization
Various analytical techniques have been employed to characterize isobutyl nonanoate, providing valuable information about its physical and chemical properties.
Mass Spectrometry
Mass spectrometry has been used extensively to identify and characterize isobutyl nonanoate. The compound exhibits a characteristic fragmentation pattern under electron ionization conditions, as shown in Table 2.
m/z | Relative Intensity (%) |
---|---|
56 | 999 (highest) |
57 | 943 |
41 | 506 |
43 | 376 |
29 | 281 |
60 | 226 |
55 | 215 |
71 | 198 |
73 | 144 |
27 | 134 |
Table 2: Major mass spectral peaks of isobutyl nonanoate under electron ionization (70 eV) .
The mass spectrum shows characteristic fragmentation patterns typical of esters, including cleavage at the ester bond and fragmentation of both the acid and alcohol portions. The high relative intensity of m/z 56 and 57 fragments is indicative of the isobutyl moiety .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) has been established as an effective method for the separation and analysis of isobutyl nonanoate. A reverse-phase HPLC method using simple conditions has been developed for this purpose. The mobile phase typically contains acetonitrile (MeCN), water, and phosphoric acid. For applications requiring mass spectrometry compatibility, phosphoric acid can be replaced with formic acid .
The chromatographic method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetic studies. Smaller 3 μm particle columns are available for fast Ultra-Performance Liquid Chromatography (UPLC) applications .
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of isobutyl nonanoate typically involves an esterification reaction between nonanoic acid and isobutyl alcohol. This reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to drive the reaction to completion .
A typical esterification reaction for producing isobutyl nonanoate can be represented as:
Nonanoic acid + Isobutyl alcohol ⟶(H⁺ catalyst, heat) Isobutyl nonanoate + Water
The reaction is often carried out under reflux conditions, and the water formed during the reaction may be removed to shift the equilibrium toward the product. After the reaction is complete, the ester is typically purified by techniques such as extraction, distillation, or column chromatography .
Alternative Synthesis Methods
Research has shown that isobutyl nonanoate can also be synthesized using alternative methods, including:
-
Transesterification of methyl or ethyl nonanoate with isobutyl alcohol
-
Reaction of nonanoyl chloride with isobutyl alcohol
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Enzymatic esterification using lipases as catalysts, which offers a more environmentally friendly approach
Physical Properties
Isobutyl nonanoate is a colorless to slightly yellow liquid at room temperature with a faint, pleasant odor. It has low water solubility but is readily soluble in most organic solvents, including alcohols, ethers, and hydrocarbons .
The compound has a boiling point typical of medium-chain esters, generally in the range of 240-260°C at atmospheric pressure. Due to its structure, it has a relatively low vapor pressure compared to shorter-chain esters .
Applications and Uses
Analytical Standards
Related Compounds
Isobutyl nonanoate is part of a broader family of nonanoate esters. Related compounds include:
-
Isopropyl nonanoate (C₁₂H₂₄O₂)
-
Ethyl pelargonate (ethyl nonanoate)
-
Cetearyl nonanoate
-
Cholesteryl nonanoate
These related compounds often share similar properties and applications but may differ in their physical characteristics and specific performance attributes based on the alcohol portion of the ester .
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